![molecular formula C22H27N5O3S B2828001 2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 893928-88-6](/img/structure/B2828001.png)
2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioamide group, which is similar to an amide group but with a sulfur atom replacing the oxygen atom. These functional groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thioamide group might be reactive towards nucleophiles, and the pyrimidine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products like visnagenone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Radiopharmaceutical Development
In the development of radiopharmaceuticals, novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammation. Such compounds are important for imaging with positron emission tomography (PET), indicating their utility in diagnostic medicine (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Synthesis efforts have also produced pyridines, pyrimidinones, oxazinones, and their derivatives showing promising antimicrobial activity. These compounds, derived from citrazinic acid, demonstrated effectiveness against various bacterial and fungal strains, offering a foundation for developing new antimicrobial agents (Hossan et al., 2012).
Anti-HIV Research
Studies on 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one have uncovered compounds with antiviral activity against the human immunodeficiency virus (HIV-1) in vitro. This research highlights the potential of such compounds in developing new antiretroviral therapies (Novikov et al., 2004).
Crystal Structure Analysis
The crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives have been elucidated, providing insights into the molecular arrangements that could influence the physical and chemical properties of these compounds. Such structural information is crucial for designing drugs with optimized efficacy and reduced side effects (Subasri et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[7-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-7-27(8-2)16(28)12-31-20-17-19(25(5)22(30)26(6)21(17)29)23-18(24-20)15-10-13(3)9-14(4)11-15/h9-11H,7-8,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQWCTSBFXCQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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